molecular formula C17H13NO3 B12884170 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid CAS No. 56894-45-2

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid

Katalognummer: B12884170
CAS-Nummer: 56894-45-2
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: JRPPEUFMIDBONW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzoic acid moiety attached to the oxazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetic anhydride to form an intermediate, which then undergoes cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazole derivatives with higher oxidation states.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor used in cancer treatment.

    Ditazole: A platelet aggregation inhibitor.

Uniqueness

2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other oxazole derivatives, this compound has a benzoic acid moiety that enhances its potential for various applications in medicinal chemistry and material science.

Eigenschaften

CAS-Nummer

56894-45-2

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

2-(4-methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20)

InChI-Schlüssel

JRPPEUFMIDBONW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.